Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate
Description
Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate is a complex heterocyclic compound featuring a tetrahydropyrazolo[1,5-a]pyridine core fused with a piperazine ring via a carbonyl group. The piperazine is further linked to a sulfonyl-substituted benzoate ester.
Properties
IUPAC Name |
methyl 4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-29-20(26)15-5-7-17(8-6-15)30(27,28)23-12-10-22(11-13-23)19(25)18-14-16-4-2-3-9-24(16)21-18/h5-8,14H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOGHZZJLOFKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the piperazine and sulfonyl groups. The final step involves esterification to form the methyl benzoate derivative. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. Industrial methods also focus on minimizing waste and improving the efficiency of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where traditional drugs have limited efficacy.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structural features can be exploited to create materials with enhanced performance in various applications, such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural Analogs with Fused Heterocyclic Cores
(a) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (1l)
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine (imidazole fused with tetrahydropyridine).
- Substituents: Nitro, cyano, phenethyl, and diethyl ester groups.
- Physical Properties : Melting point 243–245°C; yield 51% .
- Key Differences: Unlike the target compound, 1l lacks a sulfonyl-piperazine-benzoate moiety. Its imidazo core has two nitrogen atoms, whereas the target’s pyrazolo core contains three. The nitro and cyano groups in 1l may enhance electrophilic reactivity compared to the target’s sulfonamide group.
(b) Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (2d)
- Core Structure : Similar to 1l but with a benzyl substituent.
- Physical Properties : Melting point 215–217°C; yield 55% .
- Comparison : The benzyl group in 2d increases hydrophobicity, whereas the target compound’s piperazine-sulfonyl-benzoate chain likely improves aqueous solubility. Both 1l and 2d exhibit moderate synthetic yields (~50–55%), suggesting that the target compound’s synthesis may also require optimized conditions.
(c) Triazolo[1,5-a]pyrimidine Derivatives ()
- Core Structure : Triazolo[1,5-a]pyrimidine (triazole fused with pyrimidine).
- Substituents : Acetyl hydrazone and methyl groups.
- Bioactivity : Demonstrates herbicidal and fungicidal activity, with chiral centers enhancing potency .
- The sulfonyl-piperazine group in the target may offer better membrane permeability than the acetyl hydrazones in these derivatives.
Functional Group Analysis
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|
| 1l | 243–245 | 51 | Not reported |
| 2d | 215–217 | 55 | Not reported |
| Target Compound | Not reported | Not reported | 535.57 (calculated) |
- Insights: The target’s higher molecular weight (535.57 vs. ~500 for 1l/2d) may affect pharmacokinetics. Its sulfonamide group could improve solubility relative to the nitro/cyano groups in 1l and 2d.
Biological Activity
Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate is a complex organic compound that exhibits promising biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure includes a piperazine moiety linked to a sulfonyl group and a tetrahydropyrazolo-pyridine core. This unique combination enhances its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O4S |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as an antagonist or inhibitor for certain pathways involved in inflammation and pain modulation. The sulfonamide group is known for its role in enzyme inhibition, particularly in the context of carbonic anhydrase and urease inhibition, which could be relevant for therapeutic applications in treating conditions like hypertension and kidney stones.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the tetrahydropyrazolo core have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide functionality enhances this activity through mechanisms involving disruption of bacterial metabolic processes.
Anticancer Potential
Studies have highlighted the potential of piperazine derivatives in cancer therapy. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. A notable example is the evaluation of similar compounds against human cancer cell lines, where IC50 values indicated effective cytotoxicity.
Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by modulating the release of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis where inflammation plays a central role. Research on related compounds has demonstrated their efficacy in reducing levels of TNF-alpha and IL-6 in vitro.
Case Studies and Research Findings
- In vitro Studies : In a study evaluating the anti-inflammatory properties of related compounds, this compound was tested against LPS-stimulated macrophages. Results showed a significant reduction in inflammatory markers compared to controls.
- Animal Models : In vivo studies using rodent models of arthritis demonstrated that administration of the compound led to reduced joint swelling and pain scores compared to untreated groups. These findings support its potential use as an anti-inflammatory agent.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and excretion profiles.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate, and how is reaction progress monitored?
- Methodology : Multi-step synthesis typically involves coupling the tetrahydropyrazolo[1,5-a]pyridine carbonyl moiety to the piperazine ring, followed by sulfonation and benzoate esterification. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and purity . Solvent choice (e.g., DCM or THF) and temperature control (20–80°C) are critical to minimize side reactions .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments, with shifts typically observed at δ 2.5–3.5 ppm for piperazine protons and δ 7.5–8.5 ppm for aromatic benzoate signals .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated within ±0.001 Da) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodology : Byproducts may arise from incomplete coupling or sulfonation. Column chromatography (silica gel, eluent: EtOAc/hexane) is used for purification, with impurities identified via HPLC-MS . Reference standards for related piperazine derivatives (e.g., 4-methylpiperazin-1-amine) aid in impurity profiling .
Advanced Research Questions
Q. How can contradictory NMR data between synthesized batches be systematically resolved?
- Methodology :
- Compare observed shifts with published data for analogous compounds (e.g., δ 2.8–3.2 ppm for tetrahydropyrazolo protons vs. δ 3.5 ppm in piperazine derivatives ).
- Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference.
- Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?
- Methodology :
- Molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinases or GPCRs, leveraging the piperazine moiety’s flexibility .
- DFT calculations to optimize geometry and analyze electron density at the sulfonyl group, which may influence receptor interactions .
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency .
- Catalyst screening : Use Pd/C or CuI for coupling steps, reducing reaction time by 30–50% .
- Temperature gradients : Stepwise heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
Q. What strategies are effective in analyzing metabolic stability in vitro?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
